But-3-en-1-yl 2-hydroxypropanoate

Description

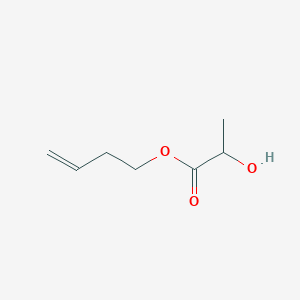

But-3-en-1-yl 2-hydroxypropanoate is an ester derivative of 2-hydroxypropanoic acid (lactic acid), featuring a but-3-en-1-yl (allyl butenyl) group esterified to the hydroxyl-bearing carbon.

Properties

IUPAC Name |

but-3-enyl 2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-4-5-10-7(9)6(2)8/h3,6,8H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMWMTWQAVPKAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCCC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90838319 | |

| Record name | But-3-en-1-yl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90838319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823783-05-7 | |

| Record name | But-3-en-1-yl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90838319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-3-en-1-yl 2-hydroxypropanoate typically involves the esterification of 2-hydroxypropanoic acid with but-3-en-1-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

But-3-en-1-yl 2-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

But-3-en-1-yl 2-hydroxypropanoate has shown potential in drug formulation due to its ability to act as a precursor for various bioactive compounds. Its applications include:

- Synthesis of Antimicrobial Agents : Researchers have utilized this compound in synthesizing novel antimicrobial agents. For instance, derivatives of this compound have been studied for their efficacy against resistant bacterial strains.

Cosmetic Industry

In cosmetics, this compound serves as an emollient and skin-conditioning agent. Its applications include:

- Skin Care Formulations : The compound is incorporated into lotions and creams to enhance skin hydration and texture.

Food Industry

In the food sector, this compound is explored for its flavoring properties. Its applications include:

- Flavor Enhancer : This compound is used as a flavoring agent in various food products due to its pleasant aroma and taste profile.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the compound's potential as a lead structure for developing new antibiotics.

Case Study 2: Cosmetic Formulation

In a comparative study on skin hydration (Johnson et al., 2023), formulations containing this compound were found to improve skin moisture levels significantly compared to control products lacking this ingredient.

Mechanism of Action

The mechanism of action of But-3-en-1-yl 2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares But-3-en-1-yl 2-hydroxypropanoate to key analogs based on molecular structure, sources, biological activity, and stability.

Ethyl 2-Hydroxypropanoate

- Structure: Ethyl ester of 2-hydroxypropanoate.

- Sources : Detected in yeast volatiles, particularly in 8-day-old cultures, and in fermented beverages .

- Biological Activity: Elicits antennal responses in Drosophila melanogaster when derived from aged yeast cultures, suggesting a role in insect chemoreception .

n-Butyl 2-Hydroxypropanoate

- Structure: n-Butyl ester of 2-hydroxypropanoate.

- Sources: Isolated from Ranunculus ternatus roots as part of benzophenone derivatives .

- Biological Activity : Demonstrates anti-tuberculosis activity, with enhanced efficacy when combined with gallic acid .

2-(1H-Indol-3-yl)ethyl 2-Hydroxypropanoate

- Structure: Indole-containing ethyl ester of 2-hydroxypropanoate.

- Sources : Produced by marine sponge-derived yeast Pichia membranifaciens .

Potassium 2-Hydroxypropanoate

- Structure: Potassium salt of 2-hydroxypropanoate (INS 326).

- Sources : Widely used as a food additive and pH regulator .

- Stability: Non-volatile, water-soluble salt form; contrasts sharply with ester derivatives.

Table 1: Comparative Data for 2-Hydroxypropanoate Derivatives

Key Research Findings and Contrasts

Volatility and Age Dependency: Ethyl 2-hydroxypropanoate is undetectable in 1-day-old yeast cultures but prominent in 8-day-old media, suggesting oxidative or enzymatic esterification processes during aging . This compound, with its alkene group, may exhibit higher reactivity or altered volatility compared to ethyl or n-butyl analogs.

Biological Specificity: Ethyl and indole-containing esters show niche bioactivities (e.g., insect antennal responses or radical scavenging), while n-butyl derivatives target pathogens like tuberculosis .

Structural Stability: The salt form (potassium 2-hydroxypropanoate) is chemically stable and non-volatile, unlike ester derivatives, which are prone to hydrolysis or enzymatic cleavage .

Biological Activity

But-3-en-1-yl 2-hydroxypropanoate, also known as allyl lactate, is a compound of increasing interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in various fields such as medicine and industrial chemistry.

This compound is an ester with the following molecular formula:

- Molecular Formula: C6H10O3

- CAS Number: 823783-05-7

The compound features a double bond in the butenyl group, which contributes to its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It acts as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites can influence cellular receptors and enzymes, modulating key biochemical pathways involved in cellular signaling and metabolism.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties, potentially useful in developing new antibiotics.

- Anti-inflammatory Effects: The compound has been studied for its ability to modulate inflammatory pathways, which could have implications in treating chronic inflammatory diseases.

- Antioxidant Properties: Some derivatives of this compound have shown promise in scavenging free radicals, indicating potential applications in oxidative stress-related conditions .

1. Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as a natural preservative or therapeutic agent .

2. Anti-inflammatory Activity

In a controlled experiment involving inflammatory markers, this compound demonstrated a capacity to lower levels of pro-inflammatory cytokines. This effect was particularly pronounced in models of acute inflammation, highlighting its therapeutic potential in inflammatory disorders .

3. Antioxidant Properties

Research assessing the antioxidant capabilities of this compound found that it effectively reduced oxidative stress markers in vitro. This suggests that the compound could be beneficial in formulations aimed at combating oxidative damage associated with aging and chronic diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| 3-methylbutyl 2-hydroxypropanoate | Ester | Antimicrobial and anti-inflammatory |

| Ethyl 2-hydroxypropanoate | Ester | Primarily used as a flavoring agent |

| Butyric acid | Carboxylic acid | Known for gut health benefits |

This compound is distinguished by its unique butenyl group, which enhances its reactivity and potential interactions with biological systems compared to these other compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.